molecular formula C25H52Sn B591450 Tricyclohexylheptyl Tin CAS No. 95960-94-4

Tricyclohexylheptyl Tin

Cat. No.: B591450
CAS No.: 95960-94-4
M. Wt: 471.401
InChI Key: IJECGIYXPFZGON-UHFFFAOYSA-N
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Description

Tricyclohexylheptyl Tin (CAS No. 95960-94-4) is an organotin compound with the molecular formula C₁₈H₃₄OSn, as listed in commercial catalogs . It is structurally characterized by a central tin atom bonded to three cyclohexyl groups and a heptyl chain. Unlike its homologues, this compound’s extended heptyl chain may influence its solubility, stability, and environmental behavior.

Properties

CAS No.

95960-94-4

Molecular Formula

C25H52Sn

Molecular Weight

471.401

IUPAC Name

cyclohexane;heptane;tin

InChI

InChI=1S/C7H16.3C6H12.Sn/c1-3-5-7-6-4-2;3*1-2-4-6-5-3-1;/h3-7H2,1-2H3;3*1-6H2;

InChI Key

IJECGIYXPFZGON-UHFFFAOYSA-N

SMILES

CCCCCCC.C1CCCCC1.C1CCCCC1.C1CCCCC1.[Sn]

Origin of Product

United States

Chemical Reactions Analysis

Tricyclohexylheptyl Tin undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Tricyclohexylheptyl Tin involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and function . detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Structural and Molecular Differences

Compound CAS No. Molecular Formula Key Structural Features
This compound 95960-94-4 C₁₈H₃₄OSn Three cyclohexyl groups + heptyl chain
Cyhexatin 13121-70-5 C₁₈H₃₄OSn Three cyclohexyl groups + hydroxide ligand
Tributyl Tin 688-73-3 C₁₂H₂₇Sn Three butyl chains + one unspecified ligand
Triphenyl Tin 892-20-6 C₁₈H₁₅Sn Three phenyl groups + one unspecified ligand

Key Insights :

  • Cyclohexyl vs. Alkyl/Aryl Groups : this compound and Cyhexatin share cyclohexyl substituents, which confer steric bulk and may enhance thermal stability compared to linear alkyl (e.g., tributyl tin) or aromatic (e.g., triphenyl tin) groups .

Key Insights :

  • Agricultural vs. Marine Use : Cyhexatin and Triphenyl Tin are primarily agricultural, whereas Tributyl Tin was marine-focused. This compound’s niche applications contrast with these large-scale uses.
  • Regulatory Trends: Tributyl Tin’s ban highlights stricter regulations on persistent organotins, while Cyhexatin remains in controlled agricultural use .

Environmental Persistence and Toxicity

Compound Environmental Half-Life Degradation Products Toxicity Profile
This compound Not reported Likely cyclohexyl/tin derivatives Limited data; high lipophilicity concern
Cyhexatin Weeks to months Dicyclohexyltin, Monocyclohexyltin Moderate toxicity; bioaccumulation risk
Tributyl Tin Years Dibutyltin, Monobutyltin Highly toxic to mollusks and fish
Triphenyl Tin Months Diphenyltin, Monophenyltin Neurotoxic; impacts aquatic ecosystems

Key Insights :

  • Degradation Pathways: All organotins degrade to less substituted derivatives, but Tributyl Tin’s persistence (>1 year) makes it environmentally hazardous .
  • Toxicity Mechanisms : Triphenyl Tin’s neurotoxicity and Tributyl Tin’s endocrine-disrupting effects contrast with Cyhexatin’s moderate profile, which is managed via residue monitoring .

Cost and Commercial Availability

Compound Price (10 mg) Commercial Source
This compound $380.00 Santa Cruz Biotechnology
Cyhexatin Not listed Agricultural suppliers
Tributyl Tin Discontinued N/A
Triphenyl Tin ~$200–$300 Specialty chemical vendors

Key Insights :

  • Market Position : this compound’s high cost reflects its niche status, whereas Triphenyl Tin remains accessible for restricted applications.

Q & A

Q. How do molecular interactions between tricycloclohexylheptyl tin and biomolecules affect its reactivity in catalytic applications?

  • Methodological Answer : Employ density functional theory (DFT) simulations to model Sn–ligand binding energies. Validate computationally predicted interactions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with X-ray crystallography data of co-crystallized complexes .
  • Data Contradiction Analysis : Discrepancies between computational and experimental binding affinities may arise from solvent effects or dynamic protein conformations. Use molecular dynamics (MD) simulations to account for solvation entropy .

Q. What methodological approaches resolve contradictions in reported toxicity profiles of tricyclohexylheptyl tin derivatives?

  • Methodological Answer : Conduct systematic meta-analysis of in vitro (e.g., MTT assay) and in vivo (e.g., zebrafish embryo) studies. Control for batch variability by sourcing compounds from ≥3 independent syntheses. Apply Hill criteria for toxicity causation: strength, consistency, specificity, and biological gradient .

Q. How can advanced spectroscopic techniques elucidate the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer : Use operando X-ray absorption spectroscopy (XAS) to track Sn oxidation states during catalysis. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. For time-resolved kinetics, employ stopped-flow UV/Vis spectroscopy with global fitting analysis .

Q. What strategies mitigate experimental artifacts in studying the environmental persistence of this compound?

  • Methodological Answer : Spiked recovery experiments in soil/water matrices quantify adsorption/desorption hysteresis. Use isotope-labeled analogs (e.g., ¹¹⁹Sn-enriched) for tracing degradation pathways via inductively coupled plasma-mass spectrometry (ICP-MS). Normalize data against abiotic controls to distinguish microbial vs. chemical degradation .

Methodological Best Practices

  • Experimental Design : Pre-register hypotheses and protocols on platforms like Open Science Framework to reduce bias .
  • Data Validation : Triangulate findings using orthogonal techniques (e.g., NMR + XRD + computational modeling) .
  • Contradiction Resolution : Apply Bradford Hill criteria or Toulmin’s model of argumentation to weigh evidence .

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